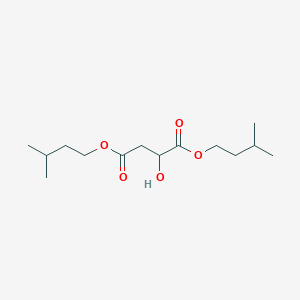
Diisoamyl malate
Übersicht
Beschreibung
Diisoamyl malate is a chemical compound that belongs to the family of dialkyl malates. It is an ester formed from malic acid and isoamyl alcohol. This compound is primarily used in the cosmetics industry as a skin-conditioning agent and emollient .
Wissenschaftliche Forschungsanwendungen
Diisoamyl malate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisoamyl malate can be synthesized through the esterification of malic acid with isoamyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under sonication conditions to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques, such as distillation, are common in industrial production to achieve efficient synthesis and purification of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diisoamyl malate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Under strong acidic or basic conditions, it can be hydrolyzed to malic acid and isoamyl alcohol .
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are used to hydrolyze this compound into its constituent components.
Oxidation: Oxidizing agents can convert this compound into corresponding oxidized products.
Reduction: Reducing agents can be used to reduce this compound, although this is less common.
Major Products Formed
Hydrolysis: Malic acid and isoamyl alcohol.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives, though specific products depend on the reducing agent used.
Wirkmechanismus
Diisoamyl malate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin, reducing water loss and maintaining skin hydration. The esterases in the skin can metabolize this compound to malic acid and isoamyl alcohol, which may penetrate the dermis and contribute to its skin-conditioning effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisostearyl malate
- Dibutyloctyl malate
- Di-C12-13 alkyl malate
- Diethylhexyl malate
- Dioctyldodecyl malate
Uniqueness
Diisoamyl malate is unique among dialkyl malates due to its specific combination of malic acid and isoamyl alcohol. This combination provides distinct physicochemical properties, such as its specific emollient and skin-conditioning effects, making it particularly suitable for use in cosmetic formulations .
Eigenschaften
IUPAC Name |
bis(3-methylbutyl) 2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O5/c1-10(2)5-7-18-13(16)9-12(15)14(17)19-8-6-11(3)4/h10-12,15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQVCKJDSDFDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC(C(=O)OCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437907 | |
| Record name | Butanedioic acid, hydroxy-, bis(3-methylbutyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-19-5 | |
| Record name | Diisoamyl malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, hydroxy-, bis(3-methylbutyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIISOAMYL MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3CNF0D6YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
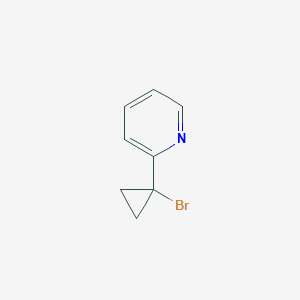
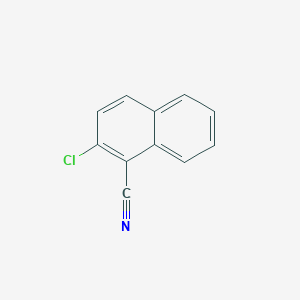
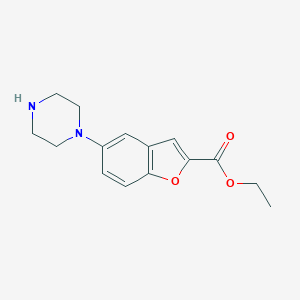
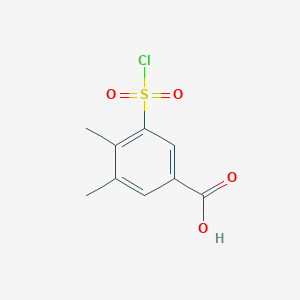

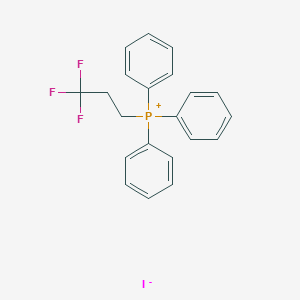

![Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
![[Amino(phenyl)methyl]phosphonic acid](/img/structure/B168688.png)

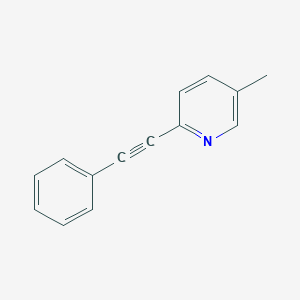
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)
